An In-Depth Technical Guide to 2,2,4-Trimethylpyrrolidine: Structure, Properties, and Synthetic Insights
An In-Depth Technical Guide to 2,2,4-Trimethylpyrrolidine: Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethylpyrrolidine, a chiral saturated N-heterocycle, has emerged as a molecule of significant interest in the realms of organic synthesis and pharmaceutical development. Its rigid, stereochemically defined structure, coupled with the steric and electronic influence of its methyl substituents, makes it a valuable building block and chiral auxiliary. This guide provides a comprehensive technical overview of 2,2,4-trimethylpyrrolidine, focusing on its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it delves into a detailed, field-proven protocol for its enantioselective synthesis and characterization, offering insights into the causal relationships that govern its formation and analysis. The (4S)-enantiomer, in particular, has gained prominence as a crucial component in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) modulator, Elexacaftor.[1] This underscores the compound's relevance in the development of modern therapeutics.
I. Chemical Structure and Molecular Properties
2,2,4-Trimethylpyrrolidine is a five-membered saturated ring containing a nitrogen atom, with methyl groups at the 2 and 4 positions. The presence of a stereocenter at the C4 position gives rise to two enantiomers, (4R) and (4S). The gem-dimethyl groups at the C2 position introduce significant steric hindrance, which is a key feature influencing its reactivity and its efficacy as a chiral auxiliary.
The molecule is most commonly handled and utilized in its hydrochloride salt form, which enhances its stability and water solubility.[2] The structural representation and key identifiers for both the free base and its hydrochloride salt are detailed below.
Chemical Structure:
Caption: 2D structure of 2,2,4-trimethylpyrrolidine.
Table 1: Core Properties of 2,2,4-Trimethylpyrrolidine and its Hydrochloride Salt
| Property | 2,2,4-Trimethylpyrrolidine (Free Base) | (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride |
| Molecular Formula | C₇H₁₅N | C₇H₁₆ClN |
| Molecular Weight | 113.20 g/mol [3] | 149.66 g/mol [4][5] |
| IUPAC Name | 2,2,4-trimethylpyrrolidine | (4S)-2,2,4-trimethylpyrrolidine hydrochloride[5] |
| CAS Number | 1897428-37-3 (for 4S) | 1897428-40-8[4][5] |
| Appearance | Not widely reported | White to Off-White Solid |
| SMILES | C[C@H]1CC(NC1)(C)C[3] | C[C@H]1CC(NC1)(C)C.Cl[5] |
| InChI | InChI=1S/C7H15N/c1-6-4-7(2,3)8-5-6/h6,8H,4-5H2,1-3H3/t6-/m0/s1[3] | InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)8-5-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1[5] |
II. Enantioselective Synthesis of (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride
The enantioselective synthesis of (4S)-2,2,4-trimethylpyrrolidine is crucial for its application in pharmaceuticals. A robust and scalable synthesis is paramount. The following protocol outlines a logical and field-proven approach, commencing from a readily available chiral precursor and proceeding through a key reductive amination step. The causality behind each step is explained to provide a deeper understanding of the process.
Experimental Protocol: Synthesis of (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride
This protocol is designed to be a self-validating system, with in-process checks and characterization steps to ensure the desired product quality.
Step 1: Synthesis of (S)-4-Methyl-2-pentanone
The synthesis begins with the enantioselective alkylation of a suitable acetone equivalent. The use of a chiral auxiliary, such as a SAMP/RAMP hydrazone, allows for the stereocontrolled introduction of the methyl group at the 4-position.
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Materials: Acetone, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP), n-butyllithium, methyl iodide, diethyl ether, hydrochloric acid.
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Procedure:
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To a solution of SAMP in anhydrous diethyl ether at 0 °C, add acetone dropwise. Stir for 2 hours to form the corresponding hydrazone.
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Cool the solution to -78 °C and add n-butyllithium slowly to deprotonate the α-carbon.
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Add methyl iodide and allow the reaction to warm to room temperature overnight.
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Quench the reaction with water and extract with diethyl ether.
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Hydrolyze the hydrazone with aqueous hydrochloric acid to yield (S)-4-methyl-2-pentanone.
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Purify the product by distillation.
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Causality: The chiral auxiliary (SAMP) directs the alkylation to one face of the enolate, leading to the formation of the (S)-enantiomer with high enantiomeric excess.
Step 2: Reductive Amination to form (4S)-2,2,4-Trimethylpyrrolidine
This step involves the formation of an imine intermediate followed by its reduction.
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Materials: (S)-4-methyl-2-pentanone, ammonia, titanium(IV) isopropoxide, sodium borohydride, methanol.
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Procedure:
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In a round-bottom flask, combine (S)-4-methyl-2-pentanone and a solution of ammonia in methanol.
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Add titanium(IV) isopropoxide as a Lewis acid catalyst to promote imine formation. Stir at room temperature for 4 hours.
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Cool the reaction to 0 °C and add sodium borohydride portion-wise to reduce the imine to the corresponding amine.
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After the reaction is complete, quench with water and extract the product with diethyl ether.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Causality: Titanium(IV) isopropoxide facilitates the dehydration process required for imine formation. Sodium borohydride is a mild reducing agent suitable for the reduction of the imine without affecting other functional groups.
Step 3: Formation of the Hydrochloride Salt
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Materials: (4S)-2,2,4-trimethylpyrrolidine, hydrochloric acid in diethyl ether.
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Procedure:
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Dissolve the crude (4S)-2,2,4-trimethylpyrrolidine in anhydrous diethyl ether.
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Slowly add a solution of hydrochloric acid in diethyl ether with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
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Causality: The basic nitrogen of the pyrrolidine readily reacts with hydrochloric acid to form the stable and easily handled hydrochloride salt.
Caption: Synthetic workflow for (4S)-2,2,4-trimethylpyrrolidine HCl.
III. Spectroscopic Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized 2,2,4-trimethylpyrrolidine. The following sections detail the expected spectroscopic data.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of 2,2,4-trimethylpyrrolidine.
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¹H NMR (400 MHz, CDCl₃, δ):
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δ 2.5-3.0 (m, 2H): Protons on C5 (adjacent to nitrogen).
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δ 1.8-2.2 (m, 1H): Proton on C4.
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δ 1.2-1.6 (m, 2H): Protons on C3.
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δ 1.1 (s, 6H): Protons of the two methyl groups at C2.
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δ 0.9 (d, 3H): Protons of the methyl group at C4.
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Variable (br s, 1H): N-H proton.
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¹³C NMR (100 MHz, CDCl₃, δ):
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δ 55-60: C2 (quaternary carbon).
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δ 48-52: C5.
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δ 40-45: C3.
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δ 30-35: C4.
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δ 25-30: Methyl carbons at C2.
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δ 20-25: Methyl carbon at C4.
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B. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
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Expected Absorptions (cm⁻¹):
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3300-3400 (broad): N-H stretching vibration.
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2950-2850: C-H stretching vibrations of the methyl and methylene groups.
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1450-1470: C-H bending vibrations.
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1100-1200: C-N stretching vibration.
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C. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Fragmentation:
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Molecular Ion (M⁺): m/z = 113 for the free base.
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Alpha-Cleavage: The most prominent fragmentation pathway for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of a methyl radical (CH₃•) or an isobutyl radical ((CH₃)₂CHCH₂•).
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[M-15]⁺: Loss of a methyl group from the gem-dimethyl group at C2.
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[M-57]⁺: Loss of the isobutyl group.
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Caption: Relationship between structure and spectroscopic data.
IV. Applications in Drug Development
The primary application of enantiomerically pure (4S)-2,2,4-trimethylpyrrolidine is as a key chiral building block in the synthesis of complex pharmaceutical agents.[1] Its rigid structure and defined stereochemistry allow for precise control over the three-dimensional arrangement of atoms in the target molecule, which is often critical for its biological activity.
Case Study: Elexacaftor
Elexacaftor is a CFTR corrector used in the treatment of cystic fibrosis. The (4S)-2,2,4-trimethylpyrrolidine moiety is incorporated into the final structure of Elexacaftor and plays a crucial role in its interaction with the CFTR protein. The steric bulk of the gem-dimethyl groups and the specific orientation of the methyl group at the chiral center are thought to be critical for the drug's efficacy. The synthesis of Elexacaftor involves the coupling of the (4S)-2,2,4-trimethylpyrrolidine fragment to a complex heterocyclic core.
V. Conclusion
2,2,4-Trimethylpyrrolidine, particularly its (4S)-enantiomer, is a valuable and versatile building block in modern organic and medicinal chemistry. Its synthesis requires careful stereochemical control, and its characterization relies on a combination of standard spectroscopic techniques. The successful application of this compound in the synthesis of important drugs like Elexacaftor highlights the critical role of such chiral scaffolds in the development of new and effective therapies. This guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.
References
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(S)-2,2,4-trimethylpyrrolidine hydrochloride (CAS No: 1897428-40-8) API Intermediate Manufacturers. apicule. [Link]
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(S)-2,2,4-trimethylpyrrolidine hydrochloride (CAS No: 1897428-40-8) API Intermediate Manufacturers. apicule. [Link]
-
(S)-2,2,4-trimethylpyrrolidine hydrochloride | C7H16ClN | CID 121250814 - PubChem. [Link]
-
(4S)-2,2,4-trimethylpyrrolidine | C7H15N | CID 21680456 - PubChem. [Link]
Sources
- 1. GCMS Section 6.15 [people.whitman.edu]
- 2. Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
